![molecular formula C19H22N6O2 B2810655 2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione CAS No. 923685-01-2](/img/structure/B2810655.png)
2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione, commonly known as SCH-58261, is a potent and selective antagonist of the adenosine A2A receptor. This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Applications De Recherche Scientifique
Antioxidant Capacity Assays
Imidazole derivatives, including those structurally related to the mentioned compound, have been studied for their role in antioxidant capacity assays. The ABTS/PP decolorization assay is one such method used to evaluate the antioxidant capacity of compounds, including phenolic antioxidants which can form coupling adducts with radical cations like ABTS•+. This process is crucial for understanding how antioxidants contribute to the total antioxidant capacity, highlighting the specificity and relevance of oxidation products in various applications, including food preservation and pharmaceuticals (Ilyasov et al., 2020).
Synthesis and Biological Applications of Hydantoin Derivatives
The compound's structural similarity to hydantoin derivatives underscores its potential significance in medicinal chemistry. Hydantoin and its derivatives are known for a broad range of biological and pharmacological activities, making them valuable in therapeutic and agrochemical applications. This group of compounds is crucial for the synthesis of non-natural amino acids and their conjugates, which have potential medical applications. The versatility of hydantoin derivatives in drug discovery highlights the potential research applications of structurally similar compounds (Shaikh et al., 2023).
Development of Synthetic Biology Tools
Research into the development of unnatural base pairs for synthetic biology offers insights into the application of imidazole derivatives in creating new genetic systems. The study of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines demonstrates the potential of imidazole derivatives in enhancing the tools available for genetic engineering and synthetic biology. These developments have implications for the production of novel biomolecules and therapeutic agents (Saito-Tarashima & Minakawa, 2018).
Pharmaceutical Analysis and Drug Development
The structural features of imidazole and purine derivatives make them interesting candidates for pharmaceutical analysis and drug development. For example, high-performance thin-layer chromatography (HPTLC) methods have been developed for the analysis of drugs like linagliptin, which shares structural similarities with purine-based compounds. This research highlights the importance of such compounds in developing analytical methods for pharmaceuticals, ensuring drug quality and stability (Rode & Tajne, 2021).
Propriétés
IUPAC Name |
2,4,7-trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12-7-5-6-8-14(12)20-9-10-24-13(2)11-25-15-16(21-18(24)25)22(3)19(27)23(4)17(15)26/h5-8,11,20H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZCJBRETDCPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

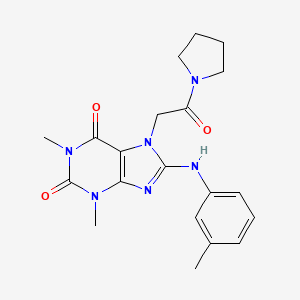
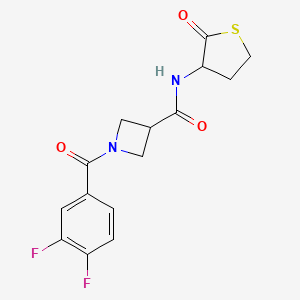

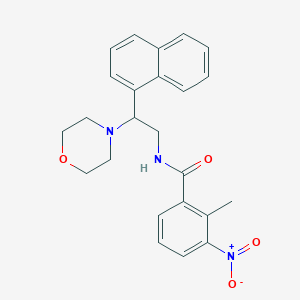
![7-Oxaspiro[4.5]dec-8-en-10-one](/img/structure/B2810581.png)
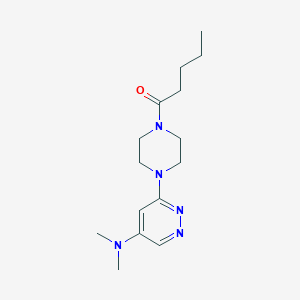
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2810584.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)
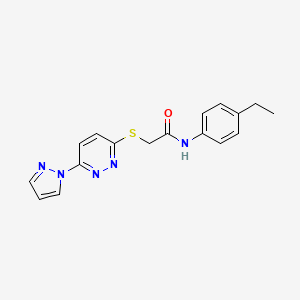

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)

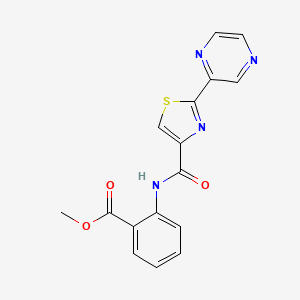
![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2810595.png)